Fmoc-L-α-trifluoromethyl-alanine is a synthetic amino acid derivative notable for its incorporation of a trifluoromethyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is of significant interest in peptide synthesis and medicinal chemistry due to its unique properties and potential applications. The trifluoromethyl group enhances the biological activity and stability of peptides, making them suitable for various therapeutic applications.
Fmoc-L-α-trifluoromethyl-alanine is classified under fluorinated amino acids, which are known for their distinctive chemical properties that can influence the pharmacokinetics and pharmacodynamics of peptides. It is synthesized through various methods that involve the protection of the amino group with the Fmoc group and the introduction of the trifluoromethyl moiety.
The synthesis of Fmoc-L-α-trifluoromethyl-alanine typically involves several key steps:
The synthesis often employs solid-phase peptide synthesis (SPPS) techniques, which allow for efficient assembly of peptide chains while minimizing side reactions. The Fmoc protecting group can be removed under basic conditions, typically using piperidine, facilitating further reactions or coupling with other amino acids .
The molecular structure of Fmoc-L-α-trifluoromethyl-alanine features a fluorenylmethyloxycarbonyl group attached to the amino nitrogen of alanine, along with a trifluoromethyl substituent on the aromatic ring. The molecular formula is , with a molecular weight of approximately 392.34 g/mol .
Fmoc-L-α-trifluoromethyl-alanine participates in various chemical reactions:
Common reagents used include piperidine for deprotection and trifluoromethylating agents for introducing the trifluoromethyl group. The major products from these reactions are typically the free amino acid and its derivatives.
The mechanism of action for Fmoc-L-α-trifluoromethyl-alanine primarily revolves around its role as a building block in peptide synthesis. The Fmoc protecting group allows for selective coupling reactions during solid-phase peptide synthesis, while the trifluoromethyl group contributes to increased hydrophobicity and biological activity.
Research indicates that fluorinated amino acids like Fmoc-L-α-trifluoromethyl-alanine can enhance peptide stability and bioavailability, making them valuable in drug development .
The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its lipophilicity and potentially affecting its interaction with biological targets.
Fmoc-L-α-trifluoromethyl-alanine is utilized extensively in scientific research, particularly in:
The strategic incorporation of fluorine into amino acids represents a cornerstone of modern medicinal chemistry, driven by fluorine’s unique ability to modulate bioactivity without significantly altering molecular geometry. Trifluoromethyl-substituted amino acids (TFM-AAs) emerged in the mid-20th century following the landmark development of fludrocortisone (1954), the first fluorinated drug [1]. Unlike simple fluorinated analogs, TFM-AAs—particularly α-trifluoromethyl alanine (Tfm-Ala)—introduce three fluorine atoms at the Cα position, creating a stereogenic center with enhanced steric and electronic properties. This design exploits:
Table 1: Evolution of Key Trifluoromethyl Amino Acids in Drug Design
Compound | Structural Feature | Primary Application | Year |
---|---|---|---|
4,4,4-Trifluorovaline | β-Branched CF₃ | HCV protease inhibition | 2011 |
6,6,6-Trifluoronorleucine | Linear alkyl-CF₃ | Peptide engineering & enzyme inhibition | 2019 |
Tfm-Ala | Cα-CF₃ | Conformational probe & PET tracers | 2000s |
5-(Trifluoromethyl)proline | Ring-constrained CF₃ | Collagen stability enhancement | 2018 |
Fmoc-protected Tfm-Ala became synthetically accessible in the early 2000s via chiral auxiliary-mediated alkylation of glycine equivalents, enabling its integration into solid-phase peptide synthesis (SPPS) [5] [7]. This building block facilitated the rational design of peptide therapeutics where canonical residues failed—notably in overcoming enzymatic degradation or enhancing target affinity.
The Cα–CF₃ group in Tfm-Ala exerts three interdependent effects on peptide conformation:
Table 2: Conformational Impact of Tfm-Ala vs. Natural Alanine
Parameter | Alanine | Tfm-Ala | Structural Consequence |
---|---|---|---|
Cα–X Bond Length | 1.53 Å | 1.54 Å | Minimal backbone distortion |
φ/ψ Angle Variance | ± 30° | ± 12° | Reduced conformational entropy |
Helix Propensity | 1.41 (Pα) | 0.87 (Pα) | Disfavors α-helix; promotes β-strands |
Log P | -0.99 | -0.10 | Enhanced lipophilicity |
In enzymatic active sites, Tfm-Ala’s CF₃ group can engage in multipolar C–F···H–N/C=O interactions that enhance binding affinity. For instance, in serine proteases, replacing Ala with Tfm-Ala in substrate peptides increased kᵢ values 5-fold due to fluorine-mediated H-bonding with catalytic triads [4].
The advent of Fmoc/tBu-based protection in the 1970s revolutionized peptide synthesis by enabling orthogonal deprotection under mild base conditions (piperidine/DMF), eliminating the need for corrosive HF or trifluoromethanesulfonic acid [3] [8]. For acid-labile TFM-AAs like Tfm-Ala, Fmoc chemistry provided critical advantages:
Table 3: Orthogonal Protection Scheme for Fmoc-Tfm-Ala SPPS
Functional Group | Protecting Group | Cleavage Condition | Compatibility with Tfm-Ala |
---|---|---|---|
α-Amino | Fmoc | 20% piperidine/DMF | High (no epimerization) |
Carboxyl | Wang/Oxyma resin | 95% TFA/H₂O | High |
Side chain | None (Tfm-Ala) | N/A | N/A |
Arg side chain | Pbf | 95% TFA/H₂O | High |
Asp/Glu side chain | OtBu | 95% TFA/H₂O | High |
Fmoc-Tfm-Ala presented unique coupling challenges due to the strong electron-withdrawing effect of CF₃, which reduces nucleophilicity of the α-amino group by >50% compared to Fmoc-Ala-OH. Optimized protocols use double coupling with 5 equiv amino acid, activated by OxymaPure/DIC (0.1 M in DMF), and extended reaction times (60 min) to achieve >99% incorporation [3] [6]. The automation compatibility of Fmoc chemistry enabled industrial-scale production of Tfm-Ala-modified peptides, exemplified by HCV NS3/4A protease inhibitors containing 4,4,4-trifluorovaline [1].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: